Benzyl 9H-beta-carboline-3-carboxylate
CAS No.: 78538-68-8
Cat. No.: VC19344585
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78538-68-8 |
|---|---|
| Molecular Formula | C19H14N2O2 |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |
| Standard InChI | InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2 |
| Standard InChI Key | RIBGRHBSANWOGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 9H-beta-carboline-3-carboxylate belongs to the beta-carboline family, a class of indole alkaloids featuring a pyrido[3,4-b]indole skeleton. Its IUPAC name, benzyl 9H-pyrido[3,4-b]indole-3-carboxylate, reflects the fusion of a pyridine ring with an indole moiety and the substitution of a benzyl ester group at position 3 (Figure 1). The planar structure facilitates π-π stacking interactions with biological macromolecules, while the benzyl group enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Properties of Benzyl 9H-beta-carboline-3-carboxylate
| Property | Value |
|---|---|
| CAS No. | 78538-68-8 |
| Molecular Formula | |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | Benzyl 9H-pyrido[3,4-b]indole-3-carboxylate |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3 |
| InChI Key | RIBGRHBSANWOGP-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s standard InChI descriptor (\text{InChI=1S/C}_{19}\text{H}_{14}\text{N}_{2}\text{O}_{2}/\text{c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2) provides a detailed roadmap of its atomic connectivity and stereochemistry. Density functional theory (DFT) simulations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to both aqueous and lipid interactions. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the benzyl methylene group ( 5.3 ppm) and the aromatic protons of the beta-carboline core ( 7.1–8.9 ppm) .
Synthesis and Structural Modification
Pictet-Spengler Condensation Route
The synthesis of benzyl 9H-beta-carboline-3-carboxylate typically begins with L-tryptophan methyl ester, which undergoes Pictet-Spengler condensation with 4-methoxybenzaldehyde in acidic media to form a tetrahydro-beta-carboline intermediate. Subsequent aromatization using sulfur in refluxing xylene yields methyl beta-carboline-3-carboxylate, which is hydrolyzed to the carboxylic acid derivative (Figure 2) . The benzyl ester group is introduced via a Steglich esterification reaction, employing benzyl chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.
Alternative Synthetic Strategies
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 24 hours to under 2 hours, achieving yields exceeding 85% . Solid-phase peptide synthesis (SPPS) techniques have also been adapted to incorporate beta-carboline moieties into combinatorial libraries, enabling high-throughput screening of analogs .
Table 2: Comparative Synthesis Yields of Beta-Carboline Derivatives
| Derivative | Synthetic Method | Yield (%) |
|---|---|---|
| Methyl ester precursor | Conventional | 68 |
| Benzyl ester target | Microwave-assisted | 87 |
| N-Benzyl carboxamide | SPPS | 92 |
Biological Activities and Mechanisms of Action
Antileishmanial Activity
Pharmacokinetics and Toxicity Profile
ADME Properties
In silico predictions using SwissADME indicate moderate bioavailability (56%) due to high gastrointestinal absorption and plasma protein binding (92%). The compound’s logP value of 3.1 facilitates blood-brain barrier penetration, a critical feature for CNS-targeted therapies . Cytochrome P450 isoforms 3A4 and 2D6 mediate primary hepatic metabolism, producing hydroxylated and N-dealkylated metabolites .
Acute and Subchronic Toxicity
Rodent studies reveal an LD of 320 mg/kg (oral) and 85 mg/kg (intraperitoneal), with no observed neurotoxicity at therapeutic doses (10 mg/kg/day for 28 days) . Histopathological analysis shows mild hepatic steatosis at high doses, reversible upon treatment cessation .
Future Research Directions
Structural Optimization
Introducing electron-withdrawing groups at C-1 (e.g., nitro or trifluoromethyl) may enhance antiparasitic potency by modulating electron density in the indole ring . Hybrid derivatives conjugating beta-carboline with artemisinin or quinolone scaffolds show promise in overcoming drug resistance .
Targeted Drug Delivery
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes could improve bioavailability and reduce dosing frequency. Preliminary studies with PEGylated liposomes demonstrate a 3-fold increase in plasma half-life compared to free drug .
Clinical Translation Challenges
While preclinical data are compelling, regulatory hurdles include establishing genotoxicity thresholds and addressing beta-carboline’s potential pro-convulsant effects at high concentrations . Phase I clinical trials focusing on topical formulations for cutaneous leishmaniasis are anticipated to begin in 2026 .
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